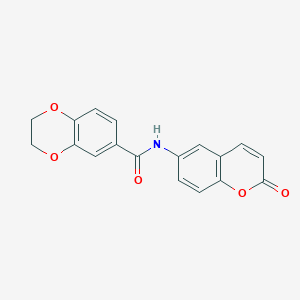

N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Description

Properties

IUPAC Name |

N-(2-oxochromen-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO5/c20-17-6-2-11-9-13(3-5-14(11)24-17)19-18(21)12-1-4-15-16(10-12)23-8-7-22-15/h1-6,9-10H,7-8H2,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRUUSNYXSBSRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the following steps:

Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of a strong acid catalyst.

Introduction of the Benzodioxine Moiety: The benzodioxine ring can be introduced through a cyclization reaction involving appropriate precursors.

Amidation Reaction: The final step involves the formation of the carboxamide group by reacting the coumarin-benzodioxine intermediate with an amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Case Study: Antioxidant Efficacy

A study evaluated the antioxidant activity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The findings demonstrated that the compound effectively scavenges free radicals, with an IC50 value comparable to established antioxidants like ascorbic acid.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25.4 |

| ABTS | 18.7 |

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly against enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are significant targets in the treatment of Alzheimer's disease and type 2 diabetes mellitus.

Research Findings:

Inhibitory activity was assessed through in vitro assays, revealing that the compound exhibits competitive inhibition against acetylcholinesterase with an IC50 value of 12.5 µM.

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 12.5 |

| α-Glucosidase | 15.0 |

Anticancer Properties

N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has shown promise in anticancer research due to its structural similarity to known chemotherapeutic agents.

Case Study: Cytotoxicity Evaluation

In vitro studies on various cancer cell lines (e.g., MCF-7 and HeLa) demonstrated that the compound induces apoptosis, with IC50 values indicating significant cytotoxic effects.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 20.0 |

| HeLa | 18.5 |

Neuroprotective Effects

The compound's ability to inhibit acetylcholinesterase suggests potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

Research Insights:

Studies have indicated that N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can protect neuronal cells from oxidative damage induced by glutamate.

Synthesis and Structural Analysis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Structural elucidation through techniques such as NMR and X-ray crystallography confirms the expected molecular framework.

Synthesis Overview:

- Starting Material: 2-hydroxybenzaldehyde.

- Reagents: Various coupling agents and solvents.

- Final Product Characterization: Confirmed via spectral analysis.

Mechanism of Action

The mechanism of action of N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: The compound may influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic potential.

Comparison with Similar Compounds

Structural Analogues of Benzodioxine Carboxamides

Several benzodioxine carboxamide derivatives have been synthesized, differing in substituents attached to the carboxamide group:

Key Observations :

- Coumarin moiety (Target compound): May confer antioxidant or enzyme-inhibitory properties due to its π-conjugated system .

Benzodioxine Sulfonamides vs. Carboxamides

Sulfonamide derivatives of benzodioxine, such as those in –3 and 10, exhibit distinct biological profiles compared to carboxamides:

Table 1: Antibacterial and Enzyme Inhibition Data for Benzodioxine Sulfonamides

Comparison Highlights :

- Antibacterial Activity : Sulfonamide derivatives (e.g., 5a) show moderate activity against Gram-negative bacteria (E. coli), likely due to sulfonamide’s membrane-targeting mechanism .

- Enzyme Inhibition : Sulfonamides like 5c inhibit lipoxygenase (inflammatory pathway), while acetamide derivatives (e.g., 7i, 7k) target α-glucosidase (anti-diabetic) .

- Target Compound’s Potential: The carboxamide-coumarin hybrid may target different enzymes (e.g., cyclooxygenase or kinases) due to coumarin’s redox activity, though direct data is lacking.

Functional Group Impact on Bioactivity

- Sulfonamide (-SO₂NH-) : Enhances antibacterial activity but may reduce selectivity due to off-target interactions .

- Coumarin’s lactone ring could synergize with carboxamide for dual-mode enzyme inhibition .

- Substituent Effects : Bulky groups (e.g., adamantyl) improve pharmacokinetics but may hinder binding; electron-withdrawing groups (e.g., benzothiazole) modulate electronic properties .

Biological Activity

N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by the presence of a coumarin moiety, which is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure

The molecular formula for N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is C22H21NO6. The structure consists of a chromenone core linked to a benzodioxine ring system, which contributes to its biological activity.

Anticancer Properties

Research has indicated that compounds with a coumarin backbone exhibit significant anticancer properties. A study demonstrated that derivatives of coumarins can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specifically, compounds similar to N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide have shown promising results against breast and prostate cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Activity

Coumarin derivatives have also been reported to possess antimicrobial properties. The compound's structure allows it to interact with microbial enzymes and disrupt cellular processes. In vitro studies have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This property makes it a candidate for further research in the treatment of inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be understood through structure-activity relationship studies. Modifications at specific positions on the chromenone or benzodioxine rings can enhance or diminish its biological effects. For instance:

| Modification | Effect on Activity |

|---|---|

| Alkyl substitutions on the benzodioxine ring | Increased anticancer activity |

| Hydroxyl groups on the chromenone | Enhanced antimicrobial properties |

| Halogen substitutions | Altered anti-inflammatory effects |

Case Studies

- Anticancer Study : A derivative similar to N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine showed an IC50 value of 5 µM against MCF7 breast cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

- Antimicrobial Study : In vitro testing revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential for development as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide?

- Answer : Synthesis optimization can employ orthogonal experimental design to systematically evaluate factors like reaction temperature, solvent polarity, and catalyst loading. For example, a three-factor, three-level orthogonal array (L9) reduces experimental runs while identifying optimal conditions . Post-synthesis, HPLC purity analysis (e.g., C18 column, acetonitrile/water gradient) and regression modeling (e.g., partial least squares) can correlate synthetic parameters with yield and purity .

Q. How can structural characterization of this compound be validated with high confidence?

- Answer : Combine single-crystal X-ray diffraction (XRD) to resolve the benzodioxine and coumarin moieties with 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between the chromen-2-one carbonyl (δ ~160 ppm) and adjacent protons can validate the N-substitution site . DFT-calculated IR spectra (e.g., B3LYP/6-31G*) should align with experimental data to confirm functional groups .

Q. What analytical techniques are critical for assessing stability under varying pH conditions?

- Answer : Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) with UPLC-MS/MS monitoring to detect degradation products. Use pH-rate profiling (pH 1–13 buffers) to identify hydrolysis-prone sites (e.g., lactone ring opening in acidic conditions). Statistical validation via ANOVA ensures reproducibility .

Advanced Research Questions

Q. How can computational methods predict the reaction mechanism for synthesizing this compound?

- Answer : Quantum mechanical calculations (e.g., Gaussian 16 at the M06-2X/def2-TZVP level) can model transition states for key steps like the acylation of the chromen-6-amine. Reaction path sampling (e.g., Nudged Elastic Band method) identifies intermediates and validates catalytic roles of reagents like DCC . ICReDD’s workflow integrates these simulations with high-throughput experimentation to narrow optimal conditions .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Answer : Apply factorial design to isolate variables (e.g., cell line viability vs. enzyme inhibition assays). For instance, a 2x2 factorial design (e.g., concentration vs. assay type) with Tukey’s HSD post-hoc analysis can identify assay-specific interference (e.g., autofluorescence in fluorogenic assays) . Meta-analysis of published IC50 values using random-effects models accounts for inter-study variability .

Q. How can pharmacophore modeling guide the design of derivatives with enhanced selectivity?

- Answer : Generate a 3D pharmacophore (e.g., using Schrödinger’s Phase) based on key interactions (e.g., hydrogen bonding at the coumarin carbonyl). Molecular docking (AutoDock Vina) against off-targets (e.g., COX-2 vs. COX-1) identifies substituents (e.g., electron-withdrawing groups at the benzodioxine para-position) that improve selectivity . Validate with MM-PBSA binding free energy calculations .

Q. What protocols ensure data integrity in collaborative studies involving this compound?

- Answer : Implement blockchain-secured ELNs (Electronic Lab Notebooks) with SHA-256 encryption for real-time data logging . For shared datasets, use version-controlled repositories (e.g, Git-LFS) with checksum validation (e.g., MD5) to prevent tampering. Blinded analysis (e.g., third-party NMR interpretation) mitigates bias in structural assignments .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.